4-[(Ethylsulfamoyl)methyl]benzoic acid
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Overview
Description
4-[(Ethylsulfamoyl)methyl]benzoic acid is an organic compound with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol . This compound is characterized by the presence of an ethylsulfamoyl group attached to a benzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Ethylsulfamoyl)methyl]benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with ethylamine and sulfur dioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 4-(chloromethyl)benzoic acid
Reagents: Ethylamine, sulfur dioxide
Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane at a temperature range of 0-5°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(Ethylsulfamoyl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-[(Ethylsulfamoyl)methyl]benzoic acid is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Ethylsulfamoyl)methyl]benzoic acid involves its interaction with specific molecular targets. The ethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The benzoic acid moiety can participate in aromatic stacking interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Methylsulfamoyl)methyl]benzoic acid
- 4-[(Propylsulfamoyl)methyl]benzoic acid
- 4-[(Butylsulfamoyl)methyl]benzoic acid
Uniqueness
4-[(Ethylsulfamoyl)methyl]benzoic acid is unique due to the specific length and structure of its ethylsulfamoyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research applications.
Properties
IUPAC Name |
4-(ethylsulfamoylmethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-2-11-16(14,15)7-8-3-5-9(6-4-8)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMECTSQCRNAKEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)CC1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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